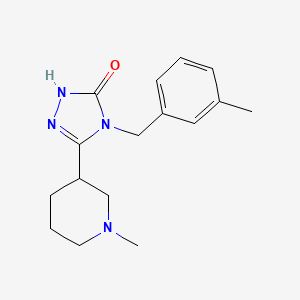![molecular formula C17H21N7 B3810984 N,6-dimethyl-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]-2-pyridin-3-ylpyrimidin-4-amine](/img/structure/B3810984.png)
N,6-dimethyl-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]-2-pyridin-3-ylpyrimidin-4-amine
Vue d'ensemble
Description
1,2,4-Triazoles are a class of heterocyclic compounds that contain two carbon atoms and three nitrogen atoms in a five-membered ring . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Synthesis Analysis
The synthesis of 1,2,4-triazoles often involves the reaction of various ester ethoxycarbonylhydrazones with several primary amines . The specific synthesis process can vary depending on the desired substitutions on the triazole ring .
Molecular Structure Analysis
In the five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors .
Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions, often involving the nitrogen atoms in the ring. The specific reactions and their outcomes can depend on the substitutions on the triazole ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of a specific 1,2,4-triazole compound can vary depending on its substitutions. For example, the melting point and IR spectrum can differ significantly .
Mécanisme D'action
The mechanism of action of triazole compounds often involves binding to biological targets such as enzymes or receptors. For example, azoles, a class of compounds that includes triazoles, are known to inhibit the heme protein, which cocatalyzes cytochrome P-450-dependent 14α-demethylation of lanosterol .
Safety and Hazards
The safety and hazards associated with a specific 1,2,4-triazole compound can depend on its specific structure and substitutions. Some triazole compounds have been found to possess antimicrobial activities and some of them have been found to possess good or moderate activities against the test microorganisms .
Orientations Futures
Propriétés
IUPAC Name |
N,6-dimethyl-N-[(4-propyl-1,2,4-triazol-3-yl)methyl]-2-pyridin-3-ylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7/c1-4-8-24-12-19-22-16(24)11-23(3)15-9-13(2)20-17(21-15)14-6-5-7-18-10-14/h5-7,9-10,12H,4,8,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHMBGDXZALXJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NN=C1CN(C)C2=NC(=NC(=C2)C)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-{[1-(1-methyl-1H-imidazol-2-yl)butyl]amino}piperidine-1-carboxylate](/img/structure/B3810903.png)
![N-[3-(methylthio)propyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B3810906.png)

![{1-[1-(3,5-difluoro-4-methoxybenzyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methanol trifluoroacetate (salt)](/img/structure/B3810917.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinamine](/img/structure/B3810927.png)
![3-(1,3-thiazol-2-yl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3810938.png)
![6-(4-ethylphenyl)-N-(trans-4-hydroxycyclohexyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3810939.png)
![N-methyl-N-(piperidin-3-ylmethyl)-4-[(pyridin-2-ylthio)methyl]benzamide](/img/structure/B3810946.png)
![3-({2-[2-hydroxy-3-(4-morpholinyl)propoxy]-3-methoxybenzyl}amino)-1-propanol](/img/structure/B3810950.png)

![ethyl 1-(4-fluorobenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3810963.png)
![5-[(3-ethyl-1H-indol-2-yl)carbonyl]-4-pyridin-3-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B3810982.png)
![(2S*)-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-5-oxo-2-pyrrolidinecarboxamide](/img/structure/B3810986.png)
![N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B3810989.png)